molecular formula C20H38O7 B14488319 2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate CAS No. 65130-97-4

2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate

Cat. No.: B14488319
CAS No.: 65130-97-4
M. Wt: 390.5 g/mol
InChI Key: ZXDFANCYTAIVGY-UHFFFAOYSA-N
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Description

2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate is an organic compound with a complex structure It is characterized by the presence of hydroperoxy, octanoyloxy, and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate typically involves multiple steps. One common method includes the esterification of octanoic acid with ethylene glycol, followed by the introduction of a hydroperoxy group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous reactors and advanced purification techniques ensures high yield and purity. Industrial methods also focus on optimizing reaction conditions to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate can undergo various chemical reactions, including:

    Oxidation: The hydroperoxy group can be oxidized to form peroxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the hydroperoxy group to hydroxyl or other reduced forms.

    Substitution: The ethoxy and octanoyloxy groups can participate in substitution reactions, leading to the formation of different esters or ethers.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acid or base catalysts for esterification and transesterification reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield peroxides, while reduction can produce alcohols.

Scientific Research Applications

2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and cellular signaling.

    Medicine: Investigated for its potential therapeutic properties, particularly in the context of antioxidant activity.

    Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and lubricants.

Mechanism of Action

The mechanism of action of 2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate involves its interaction with molecular targets such as enzymes and cellular membranes. The hydroperoxy group can participate in redox reactions, influencing oxidative stress pathways and cellular signaling. The compound’s ester groups may also interact with lipid membranes, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Hydroperoxy-2-octanoyloxyethoxy)ethyl octanoate
  • Decanoic acid, 2-hydroxy-3-[(1-oxooctyl)oxy]propyl ester

Uniqueness

2-[1-Hydroperoxy-2-(octanoyloxy)ethoxy]ethyl octanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

65130-97-4

Molecular Formula

C20H38O7

Molecular Weight

390.5 g/mol

IUPAC Name

2-(1-hydroperoxy-2-octanoyloxyethoxy)ethyl octanoate

InChI

InChI=1S/C20H38O7/c1-3-5-7-9-11-13-18(21)24-15-16-25-20(27-23)17-26-19(22)14-12-10-8-6-4-2/h20,23H,3-17H2,1-2H3

InChI Key

ZXDFANCYTAIVGY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OCCOC(COC(=O)CCCCCCC)OO

Origin of Product

United States

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